(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid, also known as EDIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDIPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, and it has been shown to possess anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid is not fully understood. However, studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of various inflammatory and immune responses. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess various biochemical and physiological effects. Studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to induce apoptosis and inhibit the growth of cancer cells. Furthermore, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its ability to inhibit the activity of NF-κB and COX-2, which are involved in various inflammatory and immune responses. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of using (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the study of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. One potential direction is to investigate the potential therapeutic applications of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in various diseases, such as cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid and its potential toxicity. Furthermore, the development of new analogs of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid with improved pharmacological properties is another potential direction for future research.
Conclusion:
In conclusion, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid possesses anti-inflammatory and anti-cancer properties and inhibits the activity of NF-κB and COX-2. However, further studies are needed to understand the mechanism of action and potential toxicity of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. The development of new analogs of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid with improved pharmacological properties is also a potential direction for future research.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid involves the reaction of 4-ethoxy-3,5-diiodobenzaldehyde with malonic acid in the presence of a base to yield the corresponding enolate. The enolate is then reacted with ethyl bromoacetate to form the final product, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10I2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVKFZXPGQNPKQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C/C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10I2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.